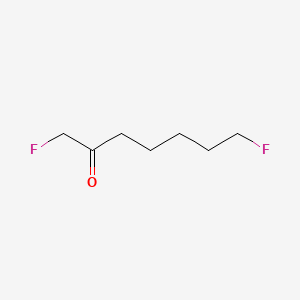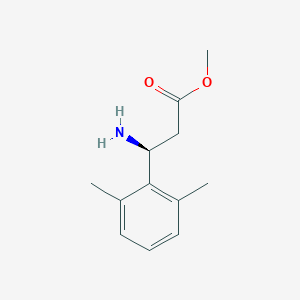
Methyl (S)-3-amino-3-(2,6-dimethylphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (S)-3-amino-3-(2,6-dimethylphenyl)propanoate is a chiral compound with significant importance in various fields, including pharmaceuticals and agrochemicals. This compound is known for its role as an intermediate in the synthesis of other complex molecules, particularly in the production of fungicides like metalaxyl .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-3-amino-3-(2,6-dimethylphenyl)propanoate typically involves the use of chiral catalysts or enzymes to achieve high enantioselectivity. One common method is the enzyme-catalyzed hydrolytic kinetic resolution of racemic mixtures. Lipases are often used in this process due to their high chemo-, regio-, and stereoselectivity . The reaction conditions usually involve aqueous media with high substrate concentrations, and the process can be optimized for temperature and pH to achieve the best results .
Industrial Production Methods
Industrial production of this compound often employs large-scale chiral chromatography and catalytic asymmetric reactions. These methods are preferred for their economic and environmental benefits. Enzyme-catalyzed reactions are particularly favored in industrial settings due to their lower environmental impact compared to traditional chemical methods .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (S)-3-amino-3-(2,6-dimethylphenyl)propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into other valuable compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Applications De Recherche Scientifique
Methyl (S)-3-amino-3-(2,6-dimethylphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and chiral resolution processes.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly fungicides like metalaxyl.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl (S)-3-amino-3-(2,6-dimethylphenyl)propanoate involves its interaction with specific molecular targets and pathways. In the case of its role as an intermediate in fungicide synthesis, the compound undergoes enzymatic reactions that lead to the formation of active fungicidal agents. These agents inhibit RNA synthesis in fungi, thereby preventing their growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl ®-3-amino-3-(2,6-dimethylphenyl)propanoate: The enantiomer of the compound, which has different biological activities and applications.
Methyl N-(2,6-dimethylphenyl)-N-methoxyalaninate: Another related compound used in the synthesis of fungicides.
Uniqueness
Methyl (S)-3-amino-3-(2,6-dimethylphenyl)propanoate is unique due to its high enantioselectivity and its role as a key intermediate in the synthesis of metalaxyl. Its specific stereochemistry is crucial for the biological activity of the final products, making it an essential compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
methyl (3S)-3-amino-3-(2,6-dimethylphenyl)propanoate |
InChI |
InChI=1S/C12H17NO2/c1-8-5-4-6-9(2)12(8)10(13)7-11(14)15-3/h4-6,10H,7,13H2,1-3H3/t10-/m0/s1 |
Clé InChI |
DMPGBTICXJTKLZ-JTQLQIEISA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)C)[C@H](CC(=O)OC)N |
SMILES canonique |
CC1=C(C(=CC=C1)C)C(CC(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5R)-5-[(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one](/img/structure/B15201784.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-iodo-2-(trifluoromethyl)-](/img/structure/B15201798.png)
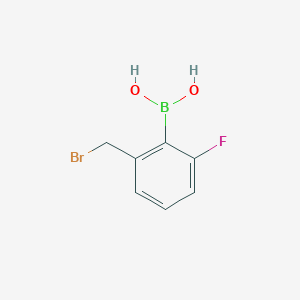

![2-((3AS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-2-methylpropanenitrile](/img/structure/B15201819.png)
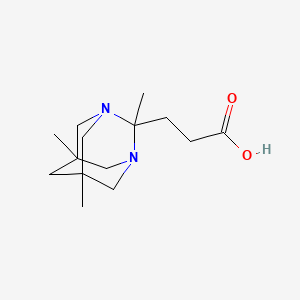
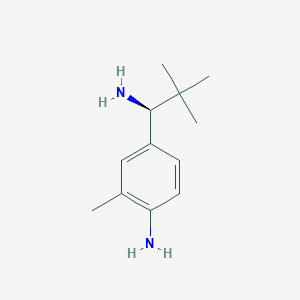
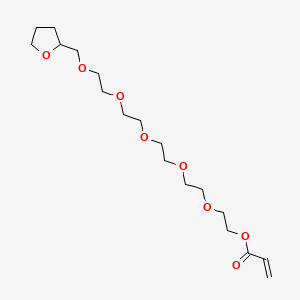
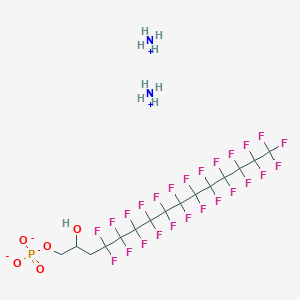
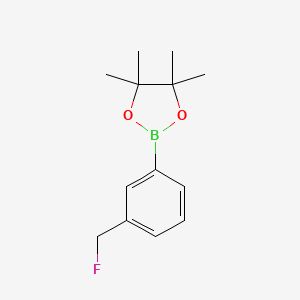
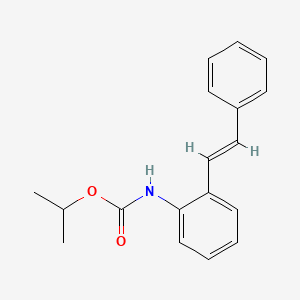
![(R)-1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride](/img/structure/B15201871.png)
